Flavoxate hydrochloride

Übersicht

Beschreibung

Flavoxat-Hydrochlorid ist ein synthetisches SpasmoLytikum für die Harnwege. Es wird hauptsächlich zur symptomatischen Linderung von Erkrankungen eingesetzt, die mit mangelnder Muskelkontrolle in der Blase verbunden sind, wie z. B. Dysurie, Drang und Nykturie . Diese Verbindung wirkt als Muskarinantagonist und hat eine direkte entspannende Wirkung auf die glatte Muskulatur .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Flavoxat-Hydrochlorid wird durch eine Reihe chemischer Reaktionen synthetisiert. Eine übliche Methode beinhaltet die Reaktion von 2-Piperidinoethyl-3-methylflavone-8-carboxylat mit Salzsäure unter Bildung von Flavoxat-Hydrochlorid . Der Prozess umfasst typischerweise das Erhitzen der Reaktanten in einem geeigneten Lösungsmittel, gefolgt von Reinigungsschritten, um das gewünschte Produkt zu isolieren .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird Flavoxat-Hydrochlorid unter Verwendung von kontrollierten oder verzögerten Freisetzungsformulierungen hergestellt. Diese Formulierungen werden durch Mischen von schnell lösenden und langsam lösenden Flavoxat-Präparaten in bestimmten Verhältnissen hergestellt . Der Produktionsprozess umfasst die Verwendung von zweischichtigen, mehrschichtigen Tabletten, mehrschichtigen Minitabletten oder Pellets, die in Kapseln mit einem biphasischen Freisetzungsprofil gefüllt sind .

Chemische Reaktionsanalyse

Arten von Reaktionen

Flavoxat-Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Diese Reaktion beinhaltet das Hinzufügen von Sauerstoff oder das Entfernen von Wasserstoff aus der Verbindung.

Reduktion: Diese Reaktion beinhaltet das Hinzufügen von Wasserstoff oder das Entfernen von Sauerstoff aus der Verbindung.

Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Thionylchlorid, Natriumhydroxid und verschiedene Lösungsmittel wie Toluol . Die Reaktionen werden typischerweise unter kontrollierten Temperatur- und Druckbedingungen durchgeführt, um sicherzustellen, dass das gewünschte Produkt erhalten wird.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind verschiedene Derivate von Flavoxat-Hydrochlorid, die unterschiedliche pharmakologische Eigenschaften und Anwendungen haben können .

Wissenschaftliche Forschungsanwendungen

Flavoxat-Hydrochlorid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, darunter:

Wirkmechanismus

Flavoxat-Hydrochlorid entfaltet seine Wirkung, indem es als kompetitiver Muskarinrezeptorantagonist wirkt . Es entspannt die glatte Muskulatur im Harntrakt und lindert so Symptome wie Dysurie, Drang und Nykturie . Der genaue Wirkmechanismus ist noch nicht vollständig geklärt, kann aber eine lokale Anästhesiewirkung und direkte entspannende Wirkungen auf die glatte Muskulatur beinhalten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Flavoxate hydrochloride is synthesized through a series of chemical reactions. One common method involves the reaction of 2-piperidinoethyl 3-methylflavone-8-carboxylate with hydrochloric acid to form this compound . The process typically involves heating the reactants in a suitable solvent, followed by purification steps to isolate the desired product .

Industrial Production Methods

In industrial settings, this compound is produced using controlled or extended-release formulations. These formulations are prepared by blending fast-dissolving and slow-dissolving flavoxate preparations in specific ratios . The production process involves the use of bi-layered, multi-layered tablets, multicoated mini-tablets, or pellets filled in capsules with a biphasic drug release profile .

Analyse Chemischer Reaktionen

Types of Reactions

Flavoxate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, sodium hydroxide, and various solvents such as toluene . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product is obtained.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which may have different pharmacological properties and applications .

Wissenschaftliche Forschungsanwendungen

Flavoxate hydrochloride is an antispasmodic medication primarily used to treat urinary bladder conditions . It functions by relaxing the muscles in the urinary tract, which helps to alleviate pain and prevent frequent or uncontrolled urination .

Medicinal Applications

This compound is mainly used to relieve and prevent muscle spasms in the urinary tract . It is effective in treating spasms caused by inflammation of the urinary bladder, urethra, or prostate gland . this compound is also used to alleviate symptoms such as painful urination (dysuria), excessive nighttime urination (nocturia), and urinary incontinence that may occur after surgery, cystoscopy, or catheterization . Additionally, it addresses symptoms like burning or stinging during urination, frequent urination, and a strong, immediate urge to urinate .

Overactive Bladder Treatment

Flavoxate is used in the treatment of overactive bladder, reducing bladder contractions and associated pain . Studies have shown that flavoxate can significantly improve the condition in patients with urge incontinence .

- Efficacy : Flavoxate has been found to cure or greatly improve symptoms in a significant percentage of patients .

- Dosage : A daily dosage of 1200 mg of this compound was significantly more effective than 600 mg in improving bladder capacity and reducing pressure .

Meta-Analysis Findings

A meta-analysis of multiple studies indicated the effectiveness of flavoxate in treating overactive bladder . The analysis included data from 21 reports involving 2104 patients and showed positive outcomes regarding urinary incontinence .

Improvement in Urodynamic Variables

Research has demonstrated that flavoxate improves urodynamic variables :

- Increased Bladder Capacity : Flavoxate treatment resulted in a statistically significant increase in bladder capacity compared to placebo .

- Reduced Detrusor Contractions : Flavoxate helps in decreasing the frequency of detrusor contractions .

- Increased Volume at First Urge : Both 600 mg and 1200 mg daily dosages of flavoxate significantly increased the volume at first urge compared to baseline .

Relief of Urinary Symptoms

This compound is effective in alleviating various urinary symptoms :

- Dysuria : It helps in relieving painful urination .

- Nocturia : Flavoxate reduces excessive urination at night .

- Urinary Incontinence : It aids in controlling the inability to control urine flow .

- Urgency : Flavoxate improves the sensation of needing to urinate immediately .

Effects on Residual Urine Volume

Flavoxate can reduce residual urine volume in patients. A study showed that a significant number of patients with a residual urine volume greater than 20 ml before treatment experienced a notable reduction after this compound treatment .

Potential Adverse Effects

Patients using this compound may experience side effects, including nausea, vomiting, stomach upset, gastric pain, dry mouth, and drowsiness .

Storage Conditions

Wirkmechanismus

Flavoxate hydrochloride exerts its effects by acting as a competitive muscarinic receptor antagonist . It relaxes the smooth muscle in the urinary tract, providing relief from symptoms such as dysuria, urgency, and nocturia . The exact mechanism of action is not fully understood, but it may involve local anesthetic activity and direct relaxing effects on smooth muscle .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einige Verbindungen, die Flavoxat-Hydrochlorid ähneln, sind:

Oxybutynin: Ein weiterer Muskarinantagonist zur Behandlung der überaktiven Blase.

Myrbetriq (Mirabegron): Ein β3-Adrenozeptoragonist zur Behandlung der überaktiven Blase.

Einzigartigkeit

Flavoxat-Hydrochlorid ist einzigartig in seiner zweifachen Wirkung als Muskarinantagonist und direkter Relaxans der glatten Muskulatur . Diese Kombination von Eigenschaften macht es besonders wirksam zur symptomatischen Linderung von Blasenkrämpfen und damit verbundenen Erkrankungen .

Biologische Aktivität

Flavoxate hydrochloride is a spasmolytic agent primarily used for the symptomatic relief of conditions associated with urinary tract disorders, such as overactive bladder (OAB). It functions as a competitive antagonist at muscarinic acetylcholine receptors, leading to relaxation of smooth muscle in the bladder and a reduction in urinary urgency and frequency. This article explores the biological activity of this compound, including its pharmacodynamics, clinical efficacy, and case studies.

Pharmacodynamics

Flavoxate exerts its effects through several mechanisms:

- Muscarinic Receptor Antagonism : Flavoxate selectively inhibits muscarinic receptors (M1, M2, and M5), which play a crucial role in bladder contraction and urinary function. This antagonism reduces detrusor muscle tone, thereby decreasing the frequency of involuntary bladder contractions and improving bladder capacity .

- Calcium Channel Modulation : The compound also displays moderate calcium antagonistic activity, contributing to its muscle-relaxing effects on the bladder .

- Phosphodiesterase Inhibition : Flavoxate inhibits phosphodiesterases, which may enhance cyclic AMP levels within cells, further promoting relaxation of smooth muscle .

| Mechanism | Description |

|---|---|

| Muscarinic Antagonism | Inhibits M1, M2, and M5 receptors to reduce bladder contractions |

| Calcium Channel Blockade | Moderately inhibits calcium influx, leading to muscle relaxation |

| Phosphodiesterase Inhibition | Increases cyclic AMP levels, promoting smooth muscle relaxation |

Clinical Efficacy

Flavoxate has been evaluated in various clinical settings for its efficacy in treating OAB and related symptoms. A notable study compared daily dosages of 600 mg versus 1200 mg over four weeks. Both regimens were effective in managing symptoms; however, the higher dosage significantly improved urodynamic parameters, particularly regarding uninhibited detrusor contractions .

Table 2: Clinical Study Outcomes

| Dosage (mg/day) | Symptom Improvement | Urodynamic Effect | Tolerability |

|---|---|---|---|

| 600 | Moderate | Comparable to placebo | Excellent |

| 1200 | Significant | Superior in reducing detrusor contractions | Excellent |

Case Study 1: Efficacy in Urge Incontinence

A double-blind study involving 27 patients with urge incontinence evaluated the effectiveness of flavoxate. Patients receiving 1200 mg/day reported significant reductions in urgency and frequency compared to those on 600 mg/day. The tolerability was high across both groups, emphasizing the drug's safety profile .

Case Study 2: Effects on Bladder Capacity

In another clinical trial assessing bladder capacity, flavoxate administration resulted in a statistically significant increase in bladder volume capacity (BVC) when compared to other antispasmodics like emepronium bromide. Patients noted improvements in quality of life due to reduced urinary symptoms .

Adverse Effects

Flavoxate is generally well-tolerated; however, some patients may experience mild side effects such as dry mouth and constipation. Its anticholinergic properties can lead to these effects but are usually manageable. The overall safety profile is favorable compared to alternative treatments for OAB .

Table 3: Reported Adverse Effects

| Adverse Effect | Incidence Rate |

|---|---|

| Dry Mouth | Low |

| Constipation | Low |

| Dizziness | Rare |

Eigenschaften

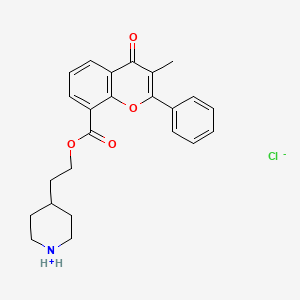

IUPAC Name |

2-piperidin-1-ylethyl 3-methyl-4-oxo-2-phenylchromene-8-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25NO4.ClH/c1-17-21(26)19-11-8-12-20(23(19)29-22(17)18-9-4-2-5-10-18)24(27)28-16-15-25-13-6-3-7-14-25;/h2,4-5,8-12H,3,6-7,13-16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOEVKNFZUQEERE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C(C1=O)C=CC=C2C(=O)OCCN3CCCCC3)C4=CC=CC=C4.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1047784 | |

| Record name | Flavoxate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

427.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3717-88-2 | |

| Record name | Flavoxate hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3717-88-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavoxate hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003717882 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Flavoxate hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Flavoxate hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Flavoxate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLAVOXATE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9C05J6089W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Flavoxate hydrochloride?

A1: this compound is classified as a smooth muscle antispasmodic with a direct relaxant effect on smooth muscle cells, particularly in the urinary tract. [, , , ] While it possesses some anticholinergic properties, research suggests its primary action is not solely mediated through acetylcholine antagonism. [, , ]

Q2: How does this compound affect gastrointestinal motility?

A2: Studies in anesthetized dogs demonstrated an initial inhibition of gastrointestinal motility followed by a marked acceleration after intravenous administration of this compound (10 mg/kg). This biphasic response suggests a complex interplay of direct smooth muscle effects and modulation of the autonomic nervous system. []

Q3: Is there evidence that this compound influences the sympathetic nervous system?

A3: Yes, animal studies indicate that this compound can modulate the sympathetic nervous system. Research showed a differentiated response in sympathetic outflow, decreasing cutaneous and cardiac sympathetic activity while simultaneously increasing splanchnic activity. This suggests an influence on the central integration of sympathetic responses. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C24H25NO4 • HCl, and its molecular weight is 427.93 g/mol. [, ]

Q5: What analytical techniques are commonly used to quantify this compound?

A5: Several analytical techniques have been employed to quantify this compound in various matrices. These include:

- High-Performance Liquid Chromatography (HPLC): This method allows for the separation and quantification of this compound and its potential degradation products. Various HPLC methods utilizing different stationary phases (e.g., C18, CN) and mobile phase compositions have been reported. [, , , , , ]

- UV Spectrophotometry: This technique exploits the UV absorbance properties of this compound for quantification, particularly in pharmaceutical formulations. Both absorption ratio and second derivative spectrophotometric methods have been developed. [, , ]

- Spectrofluorimetry: While this compound itself does not fluoresce significantly, its main active metabolite, 3-methylflavone-8-carboxylic acid, exhibits native fluorescence detectable in human urine samples. []

- Voltammetry: Electrochemical methods using mercury electrodes, including DC polarography, differential pulse polarography, and stripping voltammetry, have demonstrated high sensitivity in quantifying this compound. []

Q6: How stable is this compound under different storage conditions?

A6: Studies evaluating the stability of this compound under various stress conditions have been conducted:

- Acidic, Alkaline, Oxidative, Photolytic, and Thermal Degradation: Research has shown that this compound undergoes degradation under these conditions, highlighting the need for proper formulation and storage. [, , ]

- Stability Indicating Methods: Several validated RP-HPLC methods have been developed to assess the stability of this compound in various formulations, ensuring the quality and efficacy of the drug product. [, ]

Q7: What is known about the pharmacokinetic profile of this compound?

A7: While detailed pharmacokinetic data is limited in the provided research, studies suggest this compound is metabolized to 3-methylflavone-8-carboxylic acid as its primary active metabolite, detectable in human urine. [, ] A sensitive RP-HPLC method has been developed for the simultaneous determination of this compound and Ofloxacin in human plasma, paving the way for more detailed pharmacokinetic investigations. []

Q8: What are the primary clinical applications of this compound?

A8: this compound is primarily used for the symptomatic relief of urinary tract disorders characterized by smooth muscle spasms, including:

- Urge Incontinence: Studies have demonstrated its efficacy in reducing urgency and frequency of urination in patients with urge incontinence. [, , , ]

- Overactive Bladder: this compound has shown beneficial effects in managing symptoms associated with overactive bladder, such as urgency, frequency, and urge incontinence. [, ]

- Benign Prostatic Hyperplasia (BPH): In BPH patients experiencing inadequate relief from alpha1-adrenoceptor blockers, supplemental this compound administration significantly improved nocturia and quality of life measures. []

Q9: What is the evidence for the efficacy of this compound compared to other treatments?

A9: Several studies have compared the efficacy and tolerability of this compound to other treatments for urinary tract disorders:

- Comparison to Placebo: In a double-blind trial, this compound at dosages of 600 mg/day and 1200 mg/day demonstrated statistically significant improvements in urodynamic parameters and symptom relief compared to placebo in patients with unstable bladder. []

- Comparison to Other Antispasmodics: In a comparative study, this compound showed comparable efficacy to Trospium chloride in reducing cystospasm following prostatic or bladder surgery. [] Additionally, this compound exhibited a similar increase in bladder capacity as oxybutynin and propantheline in both sham-operated and spinal cord injured rats. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.